

An In-Depth Technical Guide to the Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylsulfonium*

Cat. No.: *B1222738*

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The Corey-Chaykovsky reaction is a powerful and versatile synthetic method for the preparation of three-membered rings, including epoxides, aziridines, and cyclopropanes. This reaction, which involves the treatment of a carbonyl compound, imine, or α,β -unsaturated carbonyl compound with a sulfur ylide, has become an indispensable tool in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals.

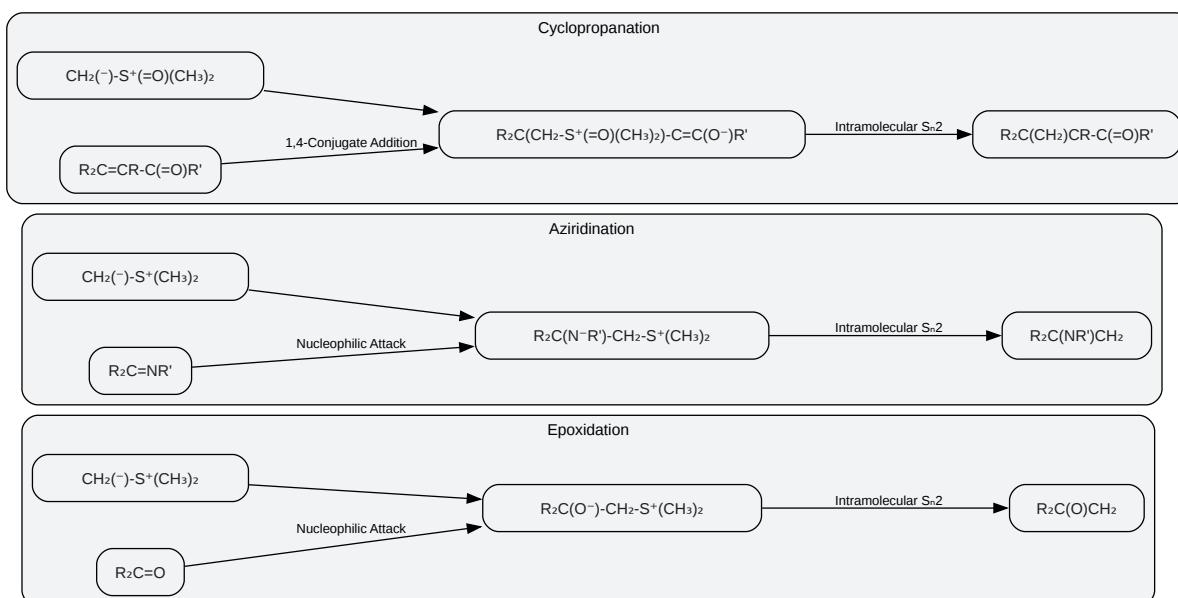
Core Principles and Mechanism

The Corey-Chaykovsky reaction proceeds through the nucleophilic addition of a sulfur ylide to an electrophilic center, followed by an intramolecular SN_2 -type displacement of a dialkyl sulfide or dimethyl sulfoxide. The choice of sulfur ylide—typically a sulfonium ylide or a sulfoxonium ylide—is crucial and dictates the course of the reaction, particularly with α,β -unsaturated systems.

Sulfonium ylides, such as dimethylsulfonium methylide, are generally more reactive and are considered "harder" nucleophiles. They tend to favor 1,2-addition to the carbonyl group of enones, leading to the formation of epoxides.

Sulfoxonium ylides, such as dimethylsulfoxonium methylide (often referred to as the Corey's reagent), are more stabilized and are considered "softer" nucleophiles. They preferentially undergo 1,4-conjugate addition to enones, resulting in the formation of cyclopropanes.^[1]

The generalized mechanism for the Corey-Chaykovsky reaction is depicted below:



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Figure 1: Generalized mechanisms of the Corey-Chaykovsky reaction.

Quantitative Data Summary

The Corey-Chaykovsky reaction is known for its high efficiency and stereoselectivity. Below are tables summarizing representative quantitative data for its three main applications.

Epoxidation of Aldehydes and Ketones

Substrate	Ylide Precursor	Base/Solvent	Yield (%)	ee (%)	Reference
Acetophenone	Trimethylsulfonyl iodide	La-Li ₃ -(S)-BINOL complex / NaH / THF	>99	97	[2](--INVALID-LINK--)
4-Methoxyacetophenone	Trimethylsulfonyl iodide	La-Li ₃ -(S)-BINOL complex / NaH / THF	>99	95	[2](--INVALID-LINK--)
2-Naphthaldehyde	Chiral Sulfide / Mel	K ₃ PO ₄ / Toluene	92	96	(Not available)
Cinnamaldehyde	Chiral Sulfide / Mel	K ₃ PO ₄ / Toluene	85	94	(Not available)
Cyclohexanone	Trimethylsulfonyl iodide	NaH / DMSO	88	N/A	[1](--INVALID-LINK--)

Aziridination of Imines

Imine Substrate	Ylide Precursor	Base/Solvent	Yield (%)	dr	Reference
N-(tert-Butylsulfinyl) ethyl ketimine	Trimethylsulfonyl iodide	NaH / DMSO	95	>97:3	
N-(tert-Butylsulfinyl) phenyl ketimine	Trimethylsulfonyl iodide	NaH / DMSO	88	>97:3	
N-Tosylimine of Benzaldehyde	Trimethylsulfonyl iodide	NaH / THF	85	>95:5 (cis)	
N-Benzhydrylimine of p-Anisaldehyde	Trimethylsulfonyl iodide	NaH / THF	92	>95:5 (cis)	

Cyclopropanation of α,β -Unsaturated Carbonyls

Enone Substrate	Ylide Precursor	Base/Solvent	Yield (%)	dr	Reference
Chalcone	Trimethylsulfonyl iodide	NaH / DMSO	95	>99:1 (trans)	[1](--INVALID-LINK--)
Cyclohexene	Trimethylsulfonyl iodide	NaH / DMSO	85	N/A	[1](--INVALID-LINK--)
(E)-4-Phenylbut-3-en-2-one	Trimethylsulfonyl iodide	NaH / DMSO	92	>99:1 (trans)	(Not available)
Ethyl cinnamate	Trimethylsulfonyl iodide	NaH / DMSO	88	>99:1 (trans)	(Not available)

Detailed Experimental Protocols

General Procedure for the Epoxidation of a Ketone

To a stirred suspension of **trimethylsulfonium** iodide (1.1 mmol) in anhydrous dimethyl sulfoxide (5 mL) under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.1 mmol) portion-wise at room temperature. The resulting mixture is stirred for 15 minutes, during which time a solution of the ketone (1.0 mmol) in anhydrous tetrahydrofuran (2 mL) is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired epoxide.

Asymmetric Aziridination of an N-Sulfinylimine

To a solution of the N-tert-butanesulfinylimine (0.5 mmol) in anhydrous tetrahydrofuran (5 mL) at -78 °C under a nitrogen atmosphere is added a freshly prepared solution of dimethylsulfoxonium methylide (0.6 mmol) in THF. The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution (5 mL) and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the enantiomerically enriched aziridine.

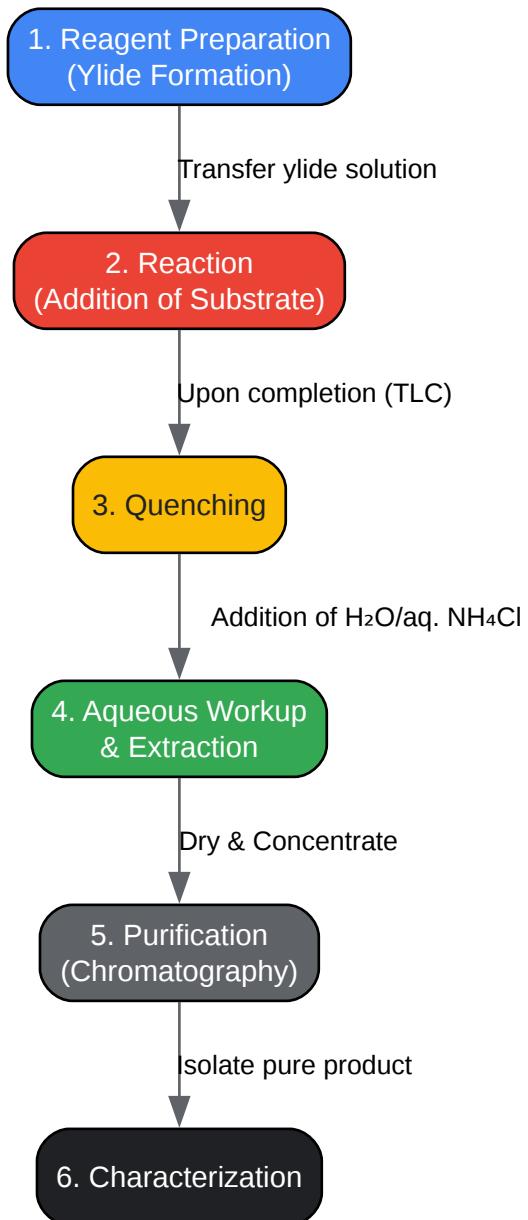
Cyclopropanation of an α,β -Unsaturated Ketone

A solution of dimethylsulfoxonium methylide is prepared by adding sodium hydride (60% dispersion in mineral oil, 1.2 mmol) to a stirred solution of trimethylsulfoxonium iodide (1.2 mmol) in anhydrous dimethyl sulfoxide (10 mL) at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which a solution of the α,β -unsaturated ketone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours or until complete consumption of the starting material as indicated by TLC. The reaction is then carefully quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired cyclopropane.

Visualizations

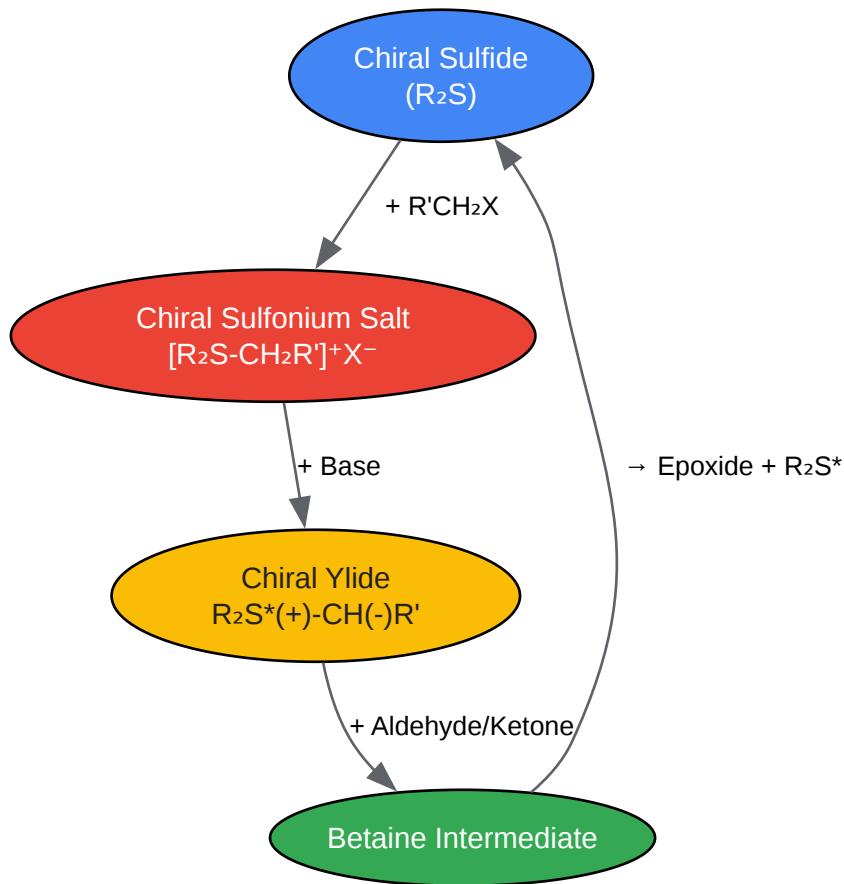
Experimental Workflow for a Typical Corey-Chaykovsky Reaction



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Figure 2: A generalized experimental workflow for the Corey-Chaykovsky reaction.

Catalytic Cycle for Asymmetric Epoxidation with a Chiral Sulfide



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Figure 3: Catalytic cycle for the asymmetric Corey-Chaykovsky epoxidation.

Scope and Limitations

The Corey-Chaykovsky reaction is broadly applicable to a wide range of substrates. Aldehydes are generally more reactive than ketones. The reaction is tolerant of many functional groups, although highly acidic or electrophilic functionalities may interfere. Steric hindrance around the carbonyl or imine group can significantly slow down the reaction or prevent it altogether. In some cases, particularly with enolizable ketones, side reactions such as aldol condensation can compete with the desired reaction. The development of asymmetric variants has greatly expanded the utility of the Corey-Chaykovsky reaction, allowing for the synthesis of chiral epoxides, aziridines, and cyclopropanes with high enantioselectivity. However, the development

of highly general and efficient catalytic asymmetric versions remains an active area of research.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Corey-Chaykovsky Reaction]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222738#introduction-to-the-corey-chaykovsky-reaction>

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